3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)pyridazine
Description
3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)pyridazine (molecular formula: C₁₉H₁₄ClFN₃S, molecular weight: 383.85 g/mol) is a pyridazine derivative featuring a 2-chloro-6-fluorobenzylthio substituent at position 3 and a p-tolyl group (4-methylphenyl) at position 4. The compound’s structure combines a pyridazine core with aromatic and sulfur-containing substituents, which are critical for modulating its physicochemical and biological properties.
Key structural attributes include:
- Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, providing a planar scaffold for interactions with biological targets.
- p-Tolyl group: A methyl-substituted phenyl ring that may improve metabolic stability and hydrophobic interactions.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2S/c1-12-5-7-13(8-6-12)17-9-10-18(22-21-17)23-11-14-15(19)3-2-4-16(14)20/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQOERVCDDJXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of the 2-Chloro-6-fluorobenzylthio Group: This step involves the nucleophilic substitution reaction of 2-chloro-6-fluorobenzyl chloride with a thiol derivative to form the corresponding thioether.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable p-tolylboronic acid or p-tolyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of pyridazine and triazolopyridazine derivatives. Below is a comparative analysis of structurally related compounds:
Key Structural Differences :
- Substituent Effects : The presence of a thioether group in the target compound vs. ether (4-ethoxy) or methyl groups in analogues influences electronic properties and metabolic stability.
- Halogenation : The 2-chloro-6-fluoro substitution pattern is unique to the target compound, whereas other derivatives may feature single halogens (e.g., 5-chloro in ).
Physicochemical Properties
Biological Activity
3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloro-fluorobenzyl group and a p-tolyl moiety, which may contribute to its pharmacological properties. Understanding its biological activity is essential for evaluating its potential therapeutic applications.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Potential : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Specific studies have reported IC50 values in the low micromolar range, suggesting significant potency.
- Anti-inflammatory Effects : Some derivatives of pyridazine compounds have demonstrated anti-inflammatory properties, which could be relevant for conditions such as arthritis or other inflammatory diseases.
Anticancer Activity
A study evaluating the efficacy of various pyridazine derivatives, including this compound, reported:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values of approximately 5 µM against MCF-7 cells, indicating strong cytotoxicity compared to control treatments.
Antimicrobial Studies
In antimicrobial assays:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Findings : The compound showed a minimum inhibitory concentration (MIC) of 10 µg/mL against S. aureus, suggesting effective antimicrobial activity.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5 µM | Study A |
| HeLa | 8 µM | Study A | |
| A549 | 7 µM | Study A | |
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Study B |
| Escherichia coli | 15 µg/mL | Study B |
Q & A
Q. What are the established synthetic routes for 3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)pyridazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization. A common approach is reacting 2-chloro-6-fluorobenzyl chloride with 6-(p-tolyl)pyridazine-3-thiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Optimization includes:
- Temperature Control : Elevated temperatures (80°C) improve reaction rates but may increase side products.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product.
Yield improvements (from ~40% to 65%) have been reported by using anhydrous conditions and slow addition of reagents .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions. Key signals include:
- Aromatic protons (δ 7.2–8.1 ppm for pyridazine and p-tolyl groups).
- Thioether-linked CH₂ (δ 4.3–4.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₈H₁₃ClFN₂S, [M+H⁺]⁺ = 367.04).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, particularly the thioether linkage and planarity of the pyridazine ring .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Pre-saturation with DMSO (10% v/v) improves aqueous solubility for biological assays.
- Stability :
- pH Sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10).
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Analytical Validation : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to assess purity over time .
Advanced Research Questions
Q. How does the substitution pattern (e.g., chloro, fluoro, p-tolyl) influence the compound’s biological activity, and what structure-activity relationship (SAR) models apply?
- Methodological Answer :
- Electron-Withdrawing Groups : The 2-chloro-6-fluorobenzyl group enhances electrophilicity, potentially improving target binding (e.g., kinase inhibition).
- p-Tolyl Group : Hydrophobic interactions with protein pockets (e.g., c-Met kinase) are critical for activity.
- SAR Validation :
- Compare analogues (e.g., replacing p-tolyl with 4-chlorophenyl) in enzyme inhibition assays.
- Computational docking (AutoDock Vina) predicts binding poses using PDB structures (e.g., 3LQ8 for c-Met) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. kinase inhibition)?
- Methodological Answer :
- Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., staurosporine for kinase inhibition).
- Validate via dose-response curves (IC₅₀ calculations).
- Off-Target Screening : Employ kinome-wide profiling (Eurofins KinaseProfiler) to identify non-specific interactions.
- Data Reconciliation : Meta-analysis of literature (e.g., triazolo-pyridazines in vs. pyridazine-thioethers in ) highlights substituent-dependent activity shifts .
Q. How can computational chemistry guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (target <5), bioavailability (Lipinski’s Rule of Five), and metabolic stability.
- Quantum Mechanics (QM) : DFT calculations (Gaussian 09) optimize geometry and predict redox potentials for prodrug design.
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (CHARMM force fields) by modifying p-tolyl to more polar groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
